molecular formula C5H6N2O2 B14672927 5-Methylpyrazin-2(1h)-one 4-oxide CAS No. 36341-33-0

5-Methylpyrazin-2(1h)-one 4-oxide

Cat. No.: B14672927
CAS No.: 36341-33-0
M. Wt: 126.11 g/mol
InChI Key: BLAGKZUHQRZGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazin-2(1h)-one 4-oxide is a heterocyclic organic compound with a molecular formula of C5H6N2O2 It is a derivative of pyrazine, characterized by the presence of a methyl group at the 5-position and an oxide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazin-2(1h)-one 4-oxide typically involves the oxidation of 5-Methylpyrazin-2(1h)-one. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 4-oxide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazin-2(1h)-one 4-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Higher oxides of the compound.

    Reduction: 5-Methylpyrazin-2(1h)-one.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

5-Methylpyrazin-2(1h)-one 4-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methylpyrazin-2(1h)-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Lacks the oxide group, resulting in different chemical properties.

    5-Methylpyrazin-2(1h)-one: Lacks the oxide group, leading to different reactivity.

    Pyrazine-2-carboxylic acid 4-oxide: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

5-Methylpyrazin-2(1h)-one 4-oxide is unique due to the presence of both a methyl group and an oxide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

36341-33-0

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-methyl-4-oxido-1H-pyrazin-4-ium-2-one

InChI

InChI=1S/C5H6N2O2/c1-4-2-6-5(8)3-7(4)9/h2-3H,1H3,(H,6,8)

InChI Key

BLAGKZUHQRZGKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C=[N+]1[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.